molecular formula C23H21N5 B11321557 8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11321557
M. Wt: 367.4 g/mol
InChI Key: MPFADPJOQWXELA-UHFFFAOYSA-N
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Description

8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

The synthesis of 8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps, typically starting with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dimethyl and methylphenyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

8,9-dimethyl-2-(2-methylphenyl)-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of aromatic rings and heterocyclic elements, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

11,12-dimethyl-4-(2-methylphenyl)-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5/c1-14-8-7-10-18(12-14)28-17(4)16(3)20-22(28)24-13-27-23(20)25-21(26-27)19-11-6-5-9-15(19)2/h5-13H,1-4H3

InChI Key

MPFADPJOQWXELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5C)C)C

Origin of Product

United States

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